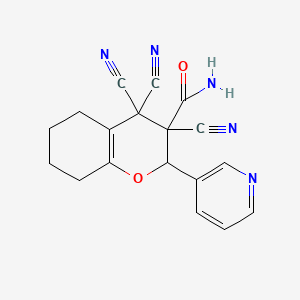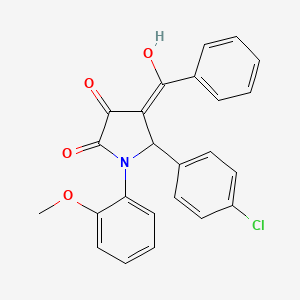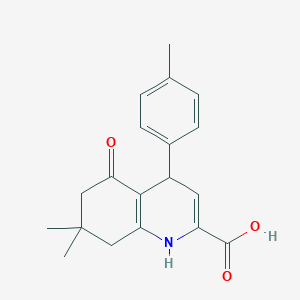![molecular formula C15H14Cl2N2O4S B11047641 2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide](/img/structure/B11047641.png)
2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-METHYLBENZAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chlorine atoms, a hydroxyl group, a sulfonyl group, and a benzamide moiety. Its chemical properties make it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Sulfonylation: The amino groups are then reacted with sulfonyl chlorides to introduce the sulfonyl group.
Chlorination: The aromatic ring is chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at specific positions.
Amidation: Finally, the compound is subjected to amidation reactions to introduce the benzamide moiety.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include dechlorinated compounds and sulfides.
Substitution: The major products include compounds with substituted functional groups in place of chlorine atoms.
Scientific Research Applications
2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The sulfonyl group plays a crucial role in its binding affinity, while the chlorine atoms and hydroxyl group contribute to its overall reactivity. The pathways involved include enzyme inhibition, protein-protein interactions, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-sulfamoylbenzoic acid
- 2,4-Dichloro-5-nitrobenzenesulfonamide
- 2,4-Dichloro-5-methylbenzenesulfonamide
Uniqueness
2,4-DICHLORO-5-{[2-HYDROXY(METHYL)ANILINO]SULFONYL}-N~1~-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfonyl and benzamide moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H14Cl2N2O4S |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2,4-dichloro-5-[(2-hydroxyphenyl)-methylsulfamoyl]-N-methylbenzamide |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-18-15(21)9-7-14(11(17)8-10(9)16)24(22,23)19(2)12-5-3-4-6-13(12)20/h3-8,20H,1-2H3,(H,18,21) |
InChI Key |
OOHCYWRUELSOKO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Ethylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide](/img/structure/B11047565.png)
![3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11047571.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B11047590.png)
![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11047596.png)
![3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine](/img/structure/B11047599.png)
![N-(4-chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11047605.png)
![2-(2-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11047607.png)


![6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047622.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11047624.png)

![5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11047628.png)

